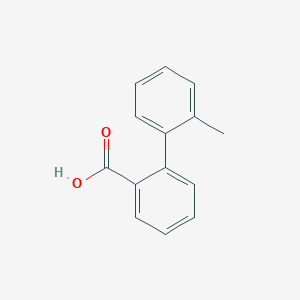

2-(2-Methylphenyl)benzoic acid

説明

特性

IUPAC Name |

2-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAWMKUDICJPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423708 | |

| Record name | 2-(2-Methylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7111-77-5 | |

| Record name | 2′-Methyl[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7111-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of Sulfonic Derivative of Benzoic Acid Ester

- Starting from methyl salicylate, reaction with a sulfonyl chloride reagent such as perfluorobutanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 40–45°C for about 12 hours.

- The reaction mixture is worked up by adding water, separating phases, evaporating the organic phase, and drying to obtain methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate with yields >80%, often reaching 98% purity and 97% yield.

- Purification can be achieved by crystallization from solvents like n-hexane, methanol, ethanol, or isopropanol if necessary.

Preparation of 2-Methylphenylzinc Bromide

- 2-Bromotoluene is converted to the corresponding arylzinc bromide by reaction with zinc metal in an appropriate solvent.

- Lithium chloride is often added to stabilize the organozinc reagent.

Cross-Coupling Reaction

- The sulfonic ester derivative is reacted with the 2-methylphenylzinc bromide in an organic solvent such as toluene.

- The reaction is catalyzed by Pd(0) or Ni(0) complexes with phosphine ligands.

- Reaction temperature is maintained between 0°C and 30°C, with reaction times around 12 hours.

- The reaction mixture is refluxed until completion, then cooled and treated with aqueous hydrochloric acid to hydrolyze the ester to the acid if required.

Work-up and Isolation

- After reaction completion, the mixture is separated into organic and aqueous phases.

- The organic phase is washed with water and extracted with dichloromethane-water mixtures.

- The combined organic phases are dried over sodium sulfate and evaporated under vacuum to yield this compound or its esters.

- Typical yields for the biphenyl derivative are around 50% for the ester intermediate, with overall efficiency improved by optimizing catalyst and ligand systems.

Research Findings and Optimization Notes

- Catalyst Selection: Palladium(0) catalysts with phosphine ligands provide higher selectivity and yield compared to nickel catalysts in some cases, but nickel complexes are preferred for cost efficiency.

- Ligand Effects: Use of bidentate ligands such as 1,2-bis-diphenylphosphinoethane enhances catalyst stability and reaction rates.

- Base Selection: Alkali metal carbonates and tertiary amines are effective bases; triethylamine is commonly used.

- Temperature Control: Lower temperatures (0–30°C) favor better selectivity and reduce side reactions.

- Purification: Crystallization of intermediates from appropriate solvents improves product purity and yield.

- Reaction Time: Approximately 12 hours is optimal for completion; shorter times reduce yields.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonic ester formation | Methyl salicylate + perfluorobutanesulfonyl chloride, triethylamine, 40–45°C, 12 h | >80–98 | High purity, crystallization possible |

| Arylzinc reagent preparation | 2-Bromotoluene + Zn, LiCl | - | Organometallic reagent for coupling |

| Cross-coupling reaction | Sulfonic ester + 2-methylphenylzinc bromide, Pd(0)/Ni(0) catalyst, phosphine ligand, toluene, 0–30°C, 12 h | ~50 | Biphenyl ester intermediate |

| Hydrolysis (if needed) | Aqueous HCl | - | Converts ester to acid |

| Work-up and isolation | Phase separation, drying, evaporation | - | Purified this compound obtained |

化学反応の分析

Types of Reactions

2-(2-Methylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Rearrangement: The compound can undergo rearrangement reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.

Rearrangement: Acidic or basic conditions can facilitate rearrangement reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Rearrangement: Isomeric forms of the original compound.

科学的研究の応用

2-(2-Methylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 2-(2-Methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of prostaglandins by blocking the cyclooxygenase (COX) enzyme, leading to its anti-inflammatory effects . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.

類似化合物との比較

Substituent Position and Steric Effects

- Ortho vs. 2-(4-Methylbenzoyl)benzoic acid () demonstrates lower ΔGbinding values in receptor interactions compared to other analogs, suggesting para-substituted derivatives may favor ligand-receptor binding due to reduced steric strain .

Functional Group Modifications

- Esterified Derivatives :

Physicochemical Properties

Receptor Binding and Modulation

- Structural analogs of this compound could be explored for improved specificity .

- Sweet Taste Receptor Interaction :

Antitumor Activity

Environmental and Analytical Considerations

- Atmospheric Presence : Benzoic acid and methyl derivatives (e.g., 4-methylbenzaldehyde ) are detected in urban aerosols (), suggesting environmental persistence influenced by substituent hydrophobicity .

生物活性

2-(2-Methylphenyl)benzoic acid, also known as o-methylbenzoic acid, is a compound with potential biological activities that have garnered attention in recent research. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 212.24 g/mol

- CAS Number : 6424523

The structure of this compound features a benzoic acid moiety with a methyl group attached to the ortho position of the phenyl ring. This structural arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Studies suggest that benzoic acid derivatives can interact with anti-apoptotic proteins in cancer cells. For instance, compounds similar to this compound have been explored for their ability to bind to Mcl-1 and Bfl-1 proteins, which are critical in cancer cell survival . The selective inhibition of these proteins could lead to increased apoptosis in cancer cells.

Case Study: Binding Affinity

A study reported that certain benzoic acid derivatives demonstrated significant binding affinities to Mcl-1 and Bfl-1 proteins, with Ki values around 100 nM. This suggests that modifications in the benzoic acid structure can enhance its therapeutic potential against cancers reliant on these survival pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Protein Binding : The compound may inhibit specific protein interactions critical for cellular functions.

- Cellular Pathways : It may influence pathways related to apoptosis and cellular proliferation.

Safety and Toxicity

According to available data, this compound is classified as harmful if swallowed and can cause serious eye irritation . Toxicological assessments are essential for evaluating its safety for potential therapeutic applications.

Summary of Toxicity Studies

| Endpoint | Finding |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Genotoxicity | Limited data; further studies needed |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methylphenyl)benzoic acid and its derivatives?

- Methodology : Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the methylphenyl group to the benzoic acid core. For nitro-substituted analogs (e.g., 2-(2-Methylphenyl)-4-nitrobenzoic acid), electrophilic nitration is employed after initial coupling . Hydrolysis of ester precursors using sodium hydroxide is common for introducing the carboxylic acid group .

- Purification : Recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane eluent) are standard for isolating high-purity products .

Q. How is this compound characterized structurally and analytically?

- Techniques :

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methyl group at the 2-position of the phenyl ring) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxyl dimer formation) .

- HPLC : Quantifies purity (>95% for research-grade compounds) .

Q. What preliminary biological screening data exist for this compound?

- Antimicrobial Activity : Fluorinated analogs (e.g., 2-(3-Fluoro-4-methylphenyl)benzoic acid) show moderate activity against E. coli and S. aureus, suggesting the methylphenyl group enhances membrane penetration .

- Enzyme Inhibition : Derivatives with electron-withdrawing substituents (e.g., nitro groups) exhibit COX-2 inhibition, though potency varies with substituent position .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl, nitro, fluoro) influence reactivity and bioactivity?

- Steric Effects : A 2-methyl group on the phenyl ring increases steric hindrance, reducing electrophilic substitution efficiency but improving metabolic stability .

- Electronic Effects : Fluorine at the 3-position (as in 2-(3-Fluoro-4-methylphenyl)benzoic acid) enhances electrophilicity, improving binding to serine proteases .

- Data Contradictions : Nitro-substituted derivatives show conflicting bioactivity in different assays due to redox sensitivity; confirmatory studies require anaerobic conditions .

Q. What strategies resolve contradictions in reported biological data for analogs?

- Case Study : Discrepancies in COX-2 inhibition assays for nitro derivatives may arise from assay conditions (e.g., pH-dependent nitro group reduction). Reproducibility requires standardized protocols (e.g., buffered solutions at pH 7.4) .

- Statistical Validation : Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., solvent polarity) in cytotoxicity studies .

Q. How can this compound be applied in material science?

- Coordination Chemistry : The carboxylate group chelates metals (e.g., Cu), forming stable complexes for catalytic or sensor applications .

- Polymer Synthesis : Methylphenyl groups improve thermal stability (T > 200°C in polyamide analogs) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。